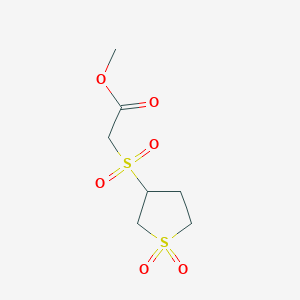
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is a chemical compound with the molecular formula C7H12O4S. It is known for its unique structural features, which include a sulfonyl group and a thiolane ring. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate typically involves the reaction of thiolane derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiolane derivatives
Substitution: Amides or esters, depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1,1-dioxotetrahydrothiophen-3-yl)acetate
- Methyl 2-(1,1-dioxotetrahydrothiopyran-3-yl)acetate
Uniqueness
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is unique due to its specific structural features, such as the thiolane ring and the sulfonyl group. These features confer distinct reactivity and functional properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
4595-66-8 |
|---|---|
Fórmula molecular |
C7H12O6S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate |
InChI |
InChI=1S/C7H12O6S2/c1-13-7(8)5-15(11,12)6-2-3-14(9,10)4-6/h6H,2-5H2,1H3 |
Clave InChI |
BXIOUILWECCHQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


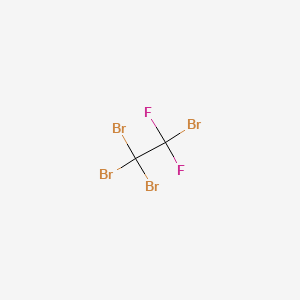
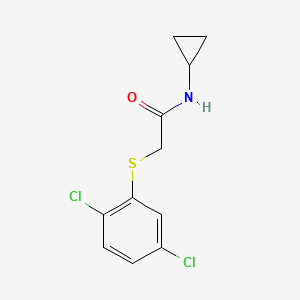
![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
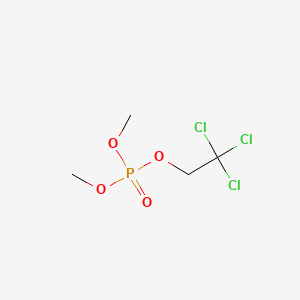
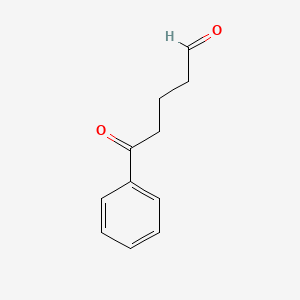
![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
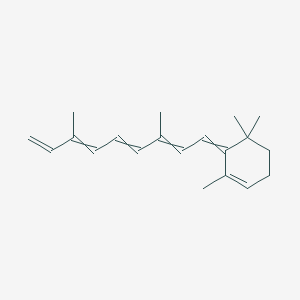
![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
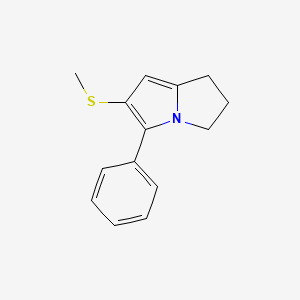
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
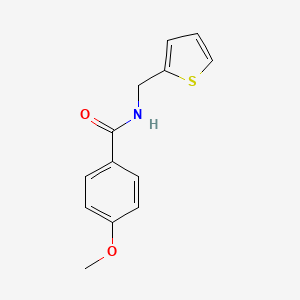
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
